(5-氰基苯并呋喃-2-基)硼酸

描述

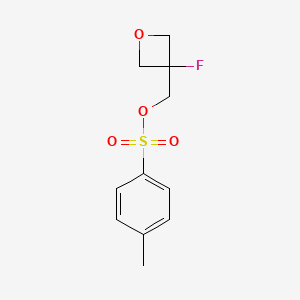

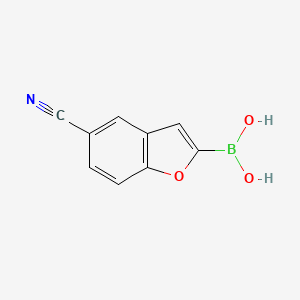

“(5-Cyanobenzofuran-2-yl)boronic acid” is a boronic acid derivative with the molecular formula C9H6BNO3 . It has a molecular weight of 186.96 . It is typically stored in an inert atmosphere and under -20°C .

Synthesis Analysis

Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, are generally synthesized using several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The preparation of compounds with boronic acid group is relatively simple and well known .

Molecular Structure Analysis

The InChI code for “(5-Cyanobenzofuran-2-yl)boronic acid” is 1S/C9H6BNO3/c11-5-6-1-2-8-7 (3-6)4-9 (14-8)10 (12)13/h1-4,12-13H . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . These properties allow chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .

Physical And Chemical Properties Analysis

“(5-Cyanobenzofuran-2-yl)boronic acid” is a solid compound .

科学研究应用

- The compound is used in conjunction with palladium catalysts to couple with various organic halides. Results Summary: The reaction typically yields biaryl compounds with high efficiency and selectivity, contributing to the synthesis of pharmaceuticals and organic materials .

- High-throughput screening of derivatives against a range of biological targets. Results Summary: Identification of lead compounds with promising biological activity for further development .

- Copolymerization with other monomers to create polymers with boronic acid functionalities. Results Summary: Production of polymers with unique properties, such as self-healing or responsiveness to glucose levels .

- Used to modify metal catalysts in various organic transformations. Results Summary: Enhanced catalytic performance, including increased reaction rates and product yields .

- Integrated into sensors for real-time monitoring of pollutants. Results Summary: Improved sensitivity and selectivity in the detection of environmental contaminants .

- Used in the self-assembly of nanomaterials through boronate ester formation. Results Summary: Creation of nanoscale structures with potential applications in electronics and medicine .

- Utilizing the reversible kinetics of boronate ester formation for dynamic covalent chemistry. Results Summary: The development of adaptable and responsive chemical systems that can be controlled by external stimuli .

- Incorporation into device materials to interact with biological targets. Results Summary: Enhanced performance and functionality of biomedical devices, with potential for personalized medicine applications .

- Engaging in cyclization reactions to stabilize peptide structures. Results Summary: Production of cyclic peptides with improved pharmacokinetic properties .

- Designing probes that can selectively label biomolecules in living systems without interfering with natural processes. Results Summary: Precise labeling and tracking of biomolecules, contributing to our understanding of cellular processes .

安全和危害

The safety information for “(5-Cyanobenzofuran-2-yl)boronic acid” includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have been found to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

属性

IUPAC Name |

(5-cyano-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BNO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLRCFQFPPZZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735778 | |

| Record name | (5-Cyano-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyanobenzofuran-2-yl)boronic acid | |

CAS RN |

331833-83-1 | |

| Record name | (5-Cyano-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。